molecular formula C14H12ClN3O B1274273 Bamaluzole CAS No. 87034-87-5

Bamaluzole

Cat. No. B1274273
Key on ui cas rn: 87034-87-5
M. Wt: 273.72 g/mol
InChI Key: XRGNABQSJLQUGV-UHFFFAOYSA-N
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Patent
US04654350

Procedure details

A mixture of 7.5 g of 4-chloro-1-methyl-1H-imidazo(4,5-c)pyridine, 7.1 g of 2-chlorobenzyl alcohol, 3.3 g of KOH and 100 ml of acetonitrile is refluxed for 7 hours. The solvent is removed and the residue is worked up in the customary manner (water/methylene chloride) to give 4-o-Chlorobenzyloxy-1-methyl-1H-imidazo(4,5-c)pyridine, m.p. 132°-135°.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]=[CH:9][N:10]([CH3:11])[C:6]=2[CH:5]=[CH:4][N:3]=1.[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][OH:16].[OH-].[K+]>C(#N)C>[Cl:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][O:16][C:2]1[C:7]2[N:8]=[CH:9][N:10]([CH3:11])[C:6]=2[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC1=NC=CC2=C1N=CN2C
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC1=C(CO)C=CC=C1
Name
Quantity
3.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(COC2=NC=CC3=C2N=CN3C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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